molecular formula C24H21ClN2O B11506685 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11506685
M. Wt: 388.9 g/mol
InChI Key: FLBGZRASUOJRMN-UHFFFAOYSA-N
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Description

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline family This compound is characterized by its unique structure, which includes a chlorophenyl group and a tetrahydrobenzo phenanthroline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione or dimedone in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and processes, leading to its observed effects. The compound’s structure allows it to act as a chelating agent, forming stable complexes with metals, which can then participate in catalytic or inhibitory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to its specific structural features, such as the chlorophenyl group and the tetrahydrobenzo phenanthroline core

Properties

Molecular Formula

C24H21ClN2O

Molecular Weight

388.9 g/mol

IUPAC Name

12-(2-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H21ClN2O/c1-24(2)12-19-23(20(28)13-24)22(14-6-3-4-8-16(14)25)21-15-7-5-11-26-17(15)9-10-18(21)27-19/h3-11,22,27H,12-13H2,1-2H3

InChI Key

FLBGZRASUOJRMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5Cl)C(=O)C1)C

Origin of Product

United States

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